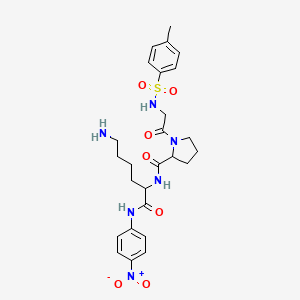







|
REACTION_CXSMILES
|
CC1C=CC(S(NCC(N2[C@H](C(N[C@H](C(NC3C=CC([N+]([O-])=O)=CC=3)=O)CCCN=C(N)N)=O)CCC2)=O)(=O)=O)=CC=1.Cl.[CH3:44][C:45]1[CH:50]=[CH:49][C:48]([S:51]([NH:54][CH2:55][C:56]([N:58]2[CH:62]([C:63]([NH:65][CH:66]([C:72]([NH:74][C:75]3[CH:80]=[CH:79][C:78]([N+:81]([O-:83])=[O:82])=[CH:77][CH:76]=3)=[O:73])[CH2:67][CH2:68][CH2:69][CH2:70][NH2:71])=[O:64])[CH2:61][CH2:60][CH2:59]2)=[O:57])(=[O:53])=[O:52])=[CH:47][CH:46]=1>>[NH:54]([S:51]([C:48]1[CH:47]=[CH:46][C:45]([CH3:44])=[CH:50][CH:49]=1)(=[O:53])=[O:52])[CH2:55][C:56]([N:58]1[CH2:59][CH2:60][CH2:61][C@H:62]1[C:63]([NH:65][C@H:66]([C:72]([NH:74][C:75]1[CH:80]=[CH:79][C:78]([N+:81]([O-:83])=[O:82])=[CH:77][CH:76]=1)=[O:73])[CH2:67][CH2:68][CH2:69][CH2:70][NH2:71])=[O:64])=[O:57] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The activity of two samples treated
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C([N+](=O)[O-])C=C2)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
CC1C=CC(S(NCC(N2[C@H](C(N[C@H](C(NC3C=CC([N+]([O-])=O)=CC=3)=O)CCCN=C(N)N)=O)CCC2)=O)(=O)=O)=CC=1.Cl.[CH3:44][C:45]1[CH:50]=[CH:49][C:48]([S:51]([NH:54][CH2:55][C:56]([N:58]2[CH:62]([C:63]([NH:65][CH:66]([C:72]([NH:74][C:75]3[CH:80]=[CH:79][C:78]([N+:81]([O-:83])=[O:82])=[CH:77][CH:76]=3)=[O:73])[CH2:67][CH2:68][CH2:69][CH2:70][NH2:71])=[O:64])[CH2:61][CH2:60][CH2:59]2)=[O:57])(=[O:53])=[O:52])=[CH:47][CH:46]=1>>[NH:54]([S:51]([C:48]1[CH:47]=[CH:46][C:45]([CH3:44])=[CH:50][CH:49]=1)(=[O:53])=[O:52])[CH2:55][C:56]([N:58]1[CH2:59][CH2:60][CH2:61][C@H:62]1[C:63]([NH:65][C@H:66]([C:72]([NH:74][C:75]1[CH:80]=[CH:79][C:78]([N+:81]([O-:83])=[O:82])=[CH:77][CH:76]=1)=[O:73])[CH2:67][CH2:68][CH2:69][CH2:70][NH2:71])=[O:64])=[O:57] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The activity of two samples treated
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
N(CC(=O)N1[C@H](C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C([N+](=O)[O-])C=C2)CCC1)S(=O)(=O)C1=CC=C(C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |